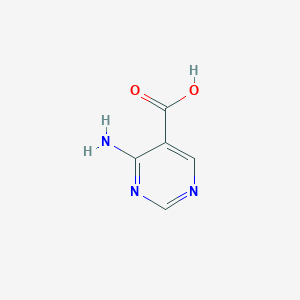

4-Aminopyrimidine-5-carboxylic acid

Beschreibung

4-Aminopyrimidine-5-carboxylic acid is a pyrimidine derivative with the chemical formula C5H5N3O2. It is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in pharmaceutical research and development .

Eigenschaften

IUPAC Name |

4-aminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDZQFROMAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360898 | |

| Record name | 4-Aminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-41-1 | |

| Record name | 4-Aminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formylation of 4-Aminopyrimidine

The formylation step employs a mixture of acetic anhydride and formic acid to generate 4-aminopyrimidine-5-carbaldehyde. As detailed in Arkivoc (2009), this reaction proceeds under mild conditions, avoiding heteroaromatic stabilization at the pyrimidine ring. The general procedure involves:

-

Reagents : Acetic anhydride (0.5 mL) and formic acid (0.15 mL).

-

Conditions : Stirring at 60–70°C for 2–4 hours.

The absence of heteroaromaticity at the pyrimidine ring ensures regioselective formylation at C5, as evidenced by NMR and LC-MS analyses.

Halogenation-Cyclization Approach

An alternative method, adapted from patents describing structurally related pyrimidine carboxylates, involves halogenation and cyclization of acrylate derivatives. Although originally designed for 2-aminopyrimidine-5-carboxylates, this strategy can be modified for the 4-amino isomer.

Halogenation of Acrylate Precursors

Ethyl 2-methacrylate undergoes radical-initiated halogenation to introduce two halogen atoms at the allylic position:

Cyclization with Guanidine Salts

The halogenated intermediate reacts with guanidine nitrate in the presence of a base (e.g., potassium carbonate) to form the pyrimidine ring:

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under acidic or basic conditions:

-

Reagents : Hydrochloric acid (6M) or sodium hydroxide (2M).

-

Conditions : Reflux for 8–12 hours.

While this method is efficient for the 2-amino isomer, adapting it for this compound would require substituting the starting acrylate to position the amino group correctly.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Formylation-Oxidation | Formylation → Oxidation | High regioselectivity; mild conditions | Oxidation step requires optimization | 60–75% (overall) |

| Halogenation-Cyclization | Halogenation → Cyclization | Scalable; high yields | Positional isomerism challenges | 70–80% (overall) |

Mechanistic Insights and Reaction Optimization

Regioselectivity in Formylation

The success of the formylation step hinges on the electronic environment of the pyrimidine ring. Quantum mechanical calculations suggest that electron-donating groups (e.g., -NH₂ at C4) activate the C5 position for electrophilic attack, directing formylation exclusively to this site.

Role of Halogenation in Cyclization

Radical halogenation ensures precise substitution at the allylic position, which is critical for subsequent cyclization. The use of NBS or NCS minimizes side reactions, while benzoyl peroxide initiates the radical chain mechanism efficiently.

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Substitution reactions, such as chlorination, can produce chloro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Chlorination can be achieved using phosphorus oxychloride.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Chloro derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Aminopyrimidine-5-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Notably, it plays a crucial role in developing drugs for metabolic disorders and cancer therapies. Research indicates that derivatives of this compound can modulate biological pathways effectively, making them valuable in treating conditions such as dyslipidemias and cardiovascular diseases .

Case Study: Cardiovascular Treatments

A study highlighted the use of substituted derivatives of this compound for treating cardiovascular diseases. These compounds act as weak agonists of peroxisome proliferator-activated receptors (PPAR), which are essential in regulating lipid metabolism . The effectiveness of these compounds was demonstrated through various transactivation assays, showing promise in lowering triglycerides and improving lipid profiles.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. It has been shown to interact with specific enzymes involved in crucial cellular processes, providing insights into potential drug targets. For instance, research on antibacterial activity has focused on the compound's ability to inhibit enzymes in the methylerythritol phosphate pathway, which is vital for isoprenoid biosynthesis .

Data Table: Enzyme Targets and Activities

| Enzyme Target | Pathway | Activity Observed |

|---|---|---|

| IspF | Isoprenoid Biosynthesis | Inhibition leading to antibacterial effects |

| Various PPARs | Lipid Metabolism | Modulation of gene expression related to lipid levels |

Agricultural Chemistry

Development of Herbicides and Fungicides

In agricultural chemistry, this compound is explored for developing herbicides and fungicides. Its structural properties allow it to interact with plant metabolic pathways, enhancing crop protection and yield. The compound's efficacy in controlling specific pests and diseases makes it a candidate for sustainable agricultural practices .

Material Science

Specialty Polymers and Coatings

The compound also finds applications in material science, particularly in formulating specialty polymers and coatings. These materials benefit from the compound's properties, which contribute to improved durability and performance under various environmental conditions .

Diagnostic Tools

Potential in Disease Detection

Research is underway to explore the use of this compound in creating diagnostic agents. Its chemical properties may aid in developing imaging techniques for detecting specific diseases, potentially leading to advancements in medical diagnostics .

Wirkmechanismus

The mechanism of action of 4-aminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and provide therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

2-Aminopyrimidine: Another pyrimidine derivative with similar structural features.

4-Aminopyrimidine-5-carbaldehyde: A related compound used in the synthesis of fused pyrimidines.

2,4-Diaminopyrimidine-5-carbaldehyde: A derivative used in various chemical reactions.

Uniqueness: 4-Aminopyrimidine-5-carboxylic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to inhibit inflammatory mediators makes it a valuable compound in pharmaceutical research and development .

Biologische Aktivität

4-Aminopyrimidine-5-carboxylic acid (4-AP5C) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group at position 4 and a carboxylic acid group at position 5. This unique structure allows it to participate in various chemical reactions and biological interactions, making it a valuable compound in drug development and biochemical research.

Target of Action : 4-AP5C acts on several biochemical pathways, primarily influencing inflammatory responses. Its mechanism involves the inhibition of key inflammatory mediators, which disrupts signaling pathways associated with inflammation.

Mode of Action : The compound's anti-inflammatory properties are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as cytokines and prostaglandins . This inhibition leads to a reduction in inflammation-related symptoms.

Biochemical Pathways : Research indicates that 4-AP5C affects pathways involved in the synthesis and metabolism of bioactive lipids, including N-acylethanolamines (NAEs), which play crucial roles in various physiological processes .

Anti-inflammatory Activity

Studies have demonstrated that 4-AP5C exhibits significant anti-inflammatory effects. By inhibiting inflammatory mediators, it can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that 4-AP5C possesses antimicrobial properties against certain bacterial strains. However, further research is needed to fully characterize its spectrum of activity and mechanisms involved .

Cardiovascular Effects

Research has indicated potential applications for 4-AP5C in cardiovascular medicine. It has been investigated for its role in modulating lipid metabolism, which could be beneficial in treating dyslipidemias and related cardiovascular conditions .

Case Studies

- Anti-inflammatory Efficacy : In a study examining the compound's effects on inflammatory markers, 4-AP5C was shown to significantly reduce levels of pro-inflammatory cytokines in vitro, supporting its potential use as an anti-inflammatory agent.

- Antimicrobial Research : A study focusing on the antimicrobial properties of pyrimidine derivatives found that 4-AP5C exhibited inhibitory effects against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Cardiovascular Applications : A patent application highlighted the compound's effectiveness as a PPAR-alpha modulator, which is relevant for managing metabolic disorders linked to cardiovascular diseases .

Comparative Analysis

The following table summarizes the biological activities of 4-AP5C compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Inhibition of pro-inflammatory mediators |

| 2-Aminopyrimidine | Moderate anti-inflammatory | Similar inhibition pathways |

| 4-Aminopyrimidine-5-carbaldehyde | Limited data on anti-inflammatory | Potentially similar pathways |

Q & A

Q. What are the common synthetic routes for 4-aminopyrimidine-5-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step transformations, such as condensation reactions between aminopyrimidine precursors and carboxylic acid derivatives. For example, parallel solution-phase approaches (used for analogous pyrimidine-carboxamides) involve sequential functionalization of core pyrimidine scaffolds. Optimization strategies include:

- Catalytic conditions : Use palladium or copper catalysts to enhance coupling efficiency in nucleophilic substitution reactions .

- Temperature control : Maintain reaction temperatures between 60–80°C to minimize side-product formation .

- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) improves yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : Use a C18 reverse-phase column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) for purity assessment .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic peaks: δ 8.2–8.5 ppm (pyrimidine protons) and δ 10.5–12.0 ppm (carboxylic acid proton) .

- Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 154.1 [M−H]⁻ .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in sealed, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Safety precautions : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents:

- DMSO : Ideal for biological assays (e.g., enzyme inhibition studies) at concentrations up to 10 mM .

- Methanol/ethanol : Use for recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can researchers resolve low yields in the amidation of this compound with aryl amines?

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Activating agents : Employ HATU or EDC/HOBt to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while improving conversion rates .

- Post-reaction analysis : Use LC-MS to identify unreacted starting materials and adjust stoichiometry (1:1.2 molar ratio of acid:amine) .

Q. What computational methods are effective for studying the interaction of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., acetylcholinesterase). Key parameters include a grid box size of 25 ų and Lamarckian genetic algorithms .

- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts electronic properties and reactive sites for derivatization .

Q. How does the pH of the reaction medium influence the stability of this compound during derivatization?

- Acidic conditions (pH < 3) : Protonation of the pyrimidine ring enhances solubility but risks decarboxylation.

- Neutral to alkaline conditions (pH 7–9) : Promotes deprotonation of the carboxylic acid group, facilitating nucleophilic reactions (e.g., esterification) .

- Buffer systems : Phosphate buffer (pH 7.4) is optimal for aqueous-phase reactions without degradation .

Q. What strategies are recommended for synthesizing and characterizing novel derivatives of this compound?

- Parallel synthesis : Use a library-based approach with diverse amines or alcohols to generate analogs (e.g., 24 derivatives in a single study) .

- X-ray crystallography : Resolve crystal structures to confirm regioselectivity in substitution reactions .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life under stress conditions .

Methodological Notes

- Contradictions in evidence : While emphasizes catalytic methods for methylpyrimidine synthesis, highlights microwave-assisted techniques for carboxamide derivatives. Researchers should validate approaches based on target functional groups.

- Critical parameters : Reaction scalability requires careful optimization of solvent volume and catalyst loading to maintain cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.